molecular formula C14H12N2O B8237760 7-(Benzyloxy)imidazo[1,2-a]pyridine

7-(Benzyloxy)imidazo[1,2-a]pyridine

Cat. No.: B8237760
M. Wt: 224.26 g/mol
InChI Key: MWBYERJNUOYORV-UHFFFAOYSA-N
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Description

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry due to its broad pharmacological applications, including anticancer, antimicrobial, and central nervous system (CNS)-targeting activities . 7-(Benzyloxy)imidazo[1,2-a]pyridine is a derivative featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 7-position of the bicyclic core.

Properties

IUPAC Name

7-phenylmethoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-12(5-3-1)11-17-13-6-8-16-9-7-15-14(16)10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBYERJNUOYORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=CN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-3-benzyloxypyridine with α-Halocarbonyl Compounds

The most direct route to 7-(benzyloxy)imidazo[1,2-a]pyridine involves the condensation of 2-amino-3-benzyloxypyridine with α-chlorinated carbonyl derivatives. For instance, Example IV in the patent by [EP0068378B1] demonstrates the synthesis of 7-benzyloxy-3-cyanomethyl-2-methylimidazo[1,2-a]pyridine via a two-step process.

Step A: Preparation of 3-Chloro-4-oxopentanonitrile
3-Chloro-4-oxopentanonitrile is synthesized by reacting chloroacetone with cyanoacetic acid under acidic conditions. This intermediate serves as the electrophilic partner for subsequent cyclization.

Step B: Cyclocondensation with 2-Amino-3-benzyloxypyridine
A mixture of 2-amino-3-benzyloxypyridine and chloroacetone in absolute ethanol undergoes reflux for 18–24 hours. The reaction proceeds via nucleophilic attack of the pyridine’s amino group on the α-carbon of chloroacetone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core. The benzyloxy group at position 7 is retained throughout the process due to the ortho-substitution pattern of the starting pyridine.

Optimization and Limitations

While this method achieves moderate yields (reported qualitatively in patents), scalability is hindered by prolonged reaction times and the need for excess chloroacetone. Polar protic solvents like ethanol or methanol are critical for stabilizing ionic intermediates, but side reactions such as N-alkylation may occur without rigorous temperature control.

Catalytic Methods

Molecular Iodine-Catalyzed Ultrasonication

PMC9260945 (2022) reports an eco-friendly approach using molecular iodine (20 mol%) in aqueous media under ultrasonication. While the study focuses on 2-phenylimidazo[1,2-a]pyridines, substituting acetophenone with benzyloxyacetophenone derivatives could yield the target compound.

Key Conditions

  • Solvent : Distilled water

  • Catalyst : Iodine (20 mol%)

  • Energy Input : Ultrasound irradiation (30 min, room temperature)

This method’s advantages include short reaction times and avoidance of organic solvents. A representative optimization table is shown below:

EntryCatalystSolventTime (h)Yield (%)
7I₂ (15 mol%)H₂O1.562
9I₂ (20 mol%)H₂O184

Adapting this protocol for 7-(benzyloxy) derivatives would require verifying the compatibility of the benzyloxy group with oxidative conditions.

Patent-Specific Syntheses

Large-Scale Production from EP0068378B1

The EP0068378B1 patent details a kilogram-scale synthesis of 7-benzyloxyimidazo[1,2-a]pyridine analogs:

Step 1 : 2-Amino-3-benzyloxypyridine (750 g) is refluxed with chloroacetone (540 mL) in ethanol (6.75 L) for 22 hours.
Step 2 : The crude product is basified with 15% NaOH, extracted into dichloromethane, and purified via recrystallization.

This method emphasizes industrial applicability, though yield data are omitted. The use of ethanol as a solvent ensures cost-effectiveness, while sodium hydroxide prevents protonation of the pyridine nitrogen during workup .

Chemical Reactions Analysis

7-(Benzyloxy)imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen from the compound. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield amine or alcohol derivatives.

Scientific Research Applications

7-(Benzyloxy)imidazo[1,2-a]pyridine has a wide range of scientific research applications .

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable target for the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological processes and pathways. Its ability to interact with various biological targets makes it a valuable tool for biochemical research.

    Medicine: The compound is being investigated for its potential as a therapeutic agent. Its unique structural characteristics make it a promising candidate for drug discovery and development.

    Industry: The compound is used in the development of new materials with unique properties. Its ability to form stable complexes with various metals makes it a valuable target for material science research.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways . The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -F at position 3 in compound 29) enhance kinase inhibitory activity, while electron-donating groups (e.g., -OCH₃ at position 7 in compound 13) improve solubility .
  • Steric Influence : Bulkier substituents like benzyloxy may enhance target selectivity but reduce synthetic yields compared to smaller groups (e.g., methyl or thiophene) .
  • Biological Potency : Imidazo[1,2-a]pyridines with unsubstituted cores (e.g., compound 2h in ) show superior anticholinesterase activity (IC₅₀ = 79 µM) compared to nitrogen-enriched bicyclic analogs (MICs 1–9 µM in ), suggesting that additional heteroatoms may compromise potency .

Routes to 7-Substituted Imidazo[1,2-a]pyridines

  • Palladium-Catalyzed Cross-Coupling : Aryl halides or boronic esters react with preformed imidazo[1,2-a]pyridine cores to introduce substituents at position 7 (e.g., 4-methoxyphenyl in compound 13) .
  • Multicomponent Reactions : Lignin-derived b-O-4 segments enable sustainable synthesis of 7-aryl imidazo[1,2-a]pyridines using Pd/C and I₂ .
  • Friedel-Crafts Acylation : Selective C-3 acetylation with AlCl₃ catalysis allows functional diversification while preserving the 7-position .

Challenges for 7-(Benzyloxy) Derivatives : Introducing benzyloxy groups may require orthogonal protection strategies to avoid side reactions during cyclization or coupling steps .

Material Science

  • Fluorescence : Thiophene-substituted derivatives (e.g., compound 10) exhibit strong fluorescence, while benzyloxy groups may further tune emission spectra for sensor applications .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodCatalystYield RangeKey Advantages
Friedel-Crafts AcylationAlCl₃46–85%High regioselectivity
Petasis-like ReactionNone50–75%Eco-friendly, multi-component

Advanced: How can computational models resolve contradictions in biological activity data for this compound derivatives?

Answer:
Contradictions in activity data (e.g., variable GABA receptor binding) can arise from conformational flexibility or assay conditions. Mitigation strategies include:

  • Molecular Dynamics (MD) Simulations : To assess ligand-receptor binding stability under physiological conditions (e.g., validated GABA receptor models) .
  • Docking Studies : Compare binding poses of active vs. inactive derivatives to identify critical interactions (e.g., hydrogen bonding with Glu155 or π-stacking with Phe77) .
  • Free Energy Perturbation (FEP) : Quantify energy differences between derivatives to rationalize activity trends .

Example: In FLT3 kinase assays, discrepancies in IC₅₀ values were resolved by correlating compound solubility (measured via HPLC) with buffer conditions (e.g., 50 mM HEPES, 0.075% Brij-35) .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

  • ¹H/¹³C NMR : Assigns regiochemistry and confirms benzyloxy substitution. Key signals include:
    • Aromatic protons at δ 7.2–8.3 ppm (coupling constants J = 7.0–7.5 Hz for pyridine ring protons).
    • Benzyloxy methylene (CH₂) at δ 4.5–5.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 315–340) .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ in nitrile-containing derivatives) .

Advanced: What strategies optimize regioselective functionalization of this compound under eco-friendly conditions?

Answer:

  • Ultrasound-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min under 40 kHz ultrasound vs. 6 h stirring) .
  • Photocatalytic C–H Activation : Uses visible light and eosin Y to functionalize C-3 without metals, achieving 70–80% yields .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves sustainability .

Q. Table 2: Eco-Friendly Reaction Conditions

ConditionTimeYieldCatalyst/Solvent
Ultrasound (40 kHz)30 min78%CoFe₂O₄ nanoparticles
Photocatalysis2 h75%Eosin Y, visible light

Basic: What biological activities are associated with this compound derivatives?

Answer:

  • Anticancer : FLT3 kinase inhibition (IC₅₀ = 0.1–10 μM) via competitive ATP-binding site interactions .
  • Anti-Inflammatory : In vivo reduction of TNF-α and IL-6 in murine models (ED₅₀ = 5 mg/kg) .
  • Antimicrobial : MIC values of 2–8 μg/mL against S. aureus and E. coli .

Advanced: How do crystal packing interactions influence the photophysical properties of this compound derivatives?

Answer:
X-ray crystallography reveals that intermolecular interactions (e.g., π-stacking and C–H⋯N bonds) modulate fluorescence:

  • π-Stacking Distance : Shorter distances (3.4–3.6 Å) enhance quantum yields (Φ = 0.45–0.60) by reducing non-radiative decay .
  • Hydrogen Bonding : C–H⋯O interactions with benzyloxy groups stabilize excited states, shifting emission from near-UV (λₑₘ = 380 nm) to blue (λₑₘ = 450 nm) .

Basic: What are the challenges in scaling up the synthesis of this compound derivatives?

Answer:

  • Purification : Column chromatography is inefficient for gram-scale production. Alternatives include:
    • Recrystallization : Use ethanol/water mixtures (70:30 v/v) for >95% purity .
    • Centrifugal Partition Chromatography (CPC) : Achieves 90% recovery with heptane/ethyl acetate .
  • Byproduct Formation : Over-acylation at C-5 can occur; controlled AlCl₃ stoichiometry (0.1 eq) minimizes this .

Advanced: How can researchers design this compound-based deep-blue fluorophores for OLEDs?

Answer:

  • Substituent Engineering : Electron-withdrawing groups (e.g., –CN, –CF₃) at C-3 increase bandgap, shifting emission to deep-blue (CIE coordinates: x = 0.15, y = 0.08) .
  • Aggregation-Induced Emission (AIE) : Introduce bulky tert-butyl groups to prevent π-stacking quenching, achieving Φ = 0.82 in thin films .

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